L-Cysteine, N-acetyl-S-(phenylazo)-
Description
N-Acetyl-S-substituted-L-cysteine (NASSC) derivatives are a class of mercapturic acids formed during phase II metabolism of xenobiotics. These compounds are characterized by an acetylated cysteine backbone with a sulfur-linked substituent derived from conjugation with reactive electrophiles. This article focuses on structurally related aryl-modified NASSC derivatives, which are well-documented as biomarkers of environmental and toxicological exposure .
Properties
CAS No. |
75365-06-9 |
|---|---|
Molecular Formula |
C11H13N3O3S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-phenyldiazenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13N3O3S/c1-8(15)12-10(11(16)17)7-18-14-13-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
DDUFPRLGKYQAIO-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSN=NC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSN=NC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(phenylazo)- typically involves the acetylation of L-cysteine followed by the introduction of the phenylazo group. The acetylation process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The phenylazo group can be introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the acetylated cysteine.
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(phenylazo)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The phenylazo group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylazo derivatives.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(phenylazo)- is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to protein structure and function, as it can modify cysteine residues in proteins.
Industry: The compound is used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(phenylazo)- involves its interaction with various molecular targets. The phenylazo group can undergo reduction to form aniline derivatives, which can interact with biological molecules. The acetyl group can modify cysteine residues in proteins, affecting their structure and function. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key NASSC derivatives with aryl or alkyl-aryl substituents, their parent compounds, and biological relevance:
Metabolic Pathways and Detection
- Benzene Derivatives : PMA and dihydroxyphenyl derivatives arise from benzene metabolism via epoxide intermediates, forming conjugates with glutathione (GSH) before acetylation .
- Styrene Derivatives : Styrene oxide reacts with GSH to form regioisomers (e.g., 2-hydroxy-1-phenylethyl), which are acetylated and excreted .
- p-Chloronitrobenzene (p-CNB) : Metabolized to 4-nitrophenyl derivatives, with urinary excretion accounting for ~48% of total metabolites in humans .
Analytical Methods
- LC-MS/MS : Widely used for quantifying NASSC derivatives in urine (e.g., PMA, BMA, DHBMA) with detection limits <1 ng/mL .
- HPLC with Electrochemical Detection : Applied for identifying dihydroxyphenyl derivatives .
Research Findings and Health Implications
Exposure Biomarkers
- Tobacco Smoke: NASSC derivatives like DHBMA (from 1,3-butadiene) and 3HPMA (from acrolein) are elevated in smokers, with fold changes >5 compared to non-users .
- Environmental Toxins : PMA (benzene) and BMA (toluene) correlate with urban air pollution exposure, showing demographic variations (higher in females and older adults) .
Clinical Associations
Pharmacokinetics
- p-CNB Poisoning : N-Acetyl-S-(4-nitrophenyl)-L-cysteine exhibits linear excretion kinetics, making it a reliable biomarker for monitoring occupational exposure .
Data Tables
Table 1: Urinary Excretion Rates of Select NASSC Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
